molecular formula C9H9NO3 B3184277 2,3-Dimethyl-6-nitrobenzaldehyde CAS No. 109133-82-6

2,3-Dimethyl-6-nitrobenzaldehyde

Cat. No.: B3184277
CAS No.: 109133-82-6
M. Wt: 179.17 g/mol
InChI Key: AGIWNONRDJEVHH-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-nitrobenzaldehyde is a substituted benzaldehyde derivative featuring methyl groups at positions 2 and 3 and a nitro group at position 6 on the aromatic ring. This compound is of interest in organic synthesis due to the electron-withdrawing nitro group and electron-donating methyl substituents, which influence its reactivity in reactions such as nucleophilic aromatic substitution or condensation.

Properties

CAS No.

109133-82-6

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

2,3-dimethyl-6-nitrobenzaldehyde

InChI

InChI=1S/C9H9NO3/c1-6-3-4-9(10(12)13)8(5-11)7(6)2/h3-5H,1-2H3

InChI Key

AGIWNONRDJEVHH-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])C=O)C

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])C=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

The electronic and steric effects of substituents critically distinguish 2,3-dimethyl-6-nitrobenzaldehyde from analogs:

Key Analogs :

2,3-Dimethoxy-6-nitrobenzaldehyde (PubChem ID referenced) :

  • Substituents: Methoxy (-OCH₃) groups at positions 2 and 3.
  • Electronic Effects: Methoxy groups are resonance electron-donating but inductively electron-withdrawing, creating a competing electronic environment.
  • Reactivity: Increased polarity compared to methyl groups may enhance solubility in polar solvents but reduce stability under acidic conditions.

6-Chloro-7-methyl-3-[...]benzodithiazine (Synthetic compound from ) :

  • Substituents: Chloro and methyl groups on a benzodithiazine backbone.
  • Relevance: Demonstrates how nitro and methyl groups influence spectroscopic properties (e.g., IR and NMR shifts).
Comparative Analysis :
Property This compound 2,3-Dimethoxy-6-nitrobenzaldehyde 6-Chloro-7-methyl-benzodithiazine
Substituent Effects Methyl (EDG), Nitro (EWG) Methoxy (EDG/EWG), Nitro (EWG) Chloro (EWG), Methyl (EDG)
Polarity Moderate High Moderate-High
Reactivity Moderate electrophilicity Enhanced electrophilicity High (due to SO₂ and C=N groups)
Applications Intermediate in organic synthesis Potential ligand or pharmaceutical use Antimicrobial agents

Spectroscopic and Physical Properties

  • IR Spectroscopy : Nitro groups (EWG) typically absorb near 1520–1350 cm⁻¹ (asymmetric stretching) and 870–840 cm⁻¹ (symmetric stretching). Methoxy groups show C-O stretches near 1250–1050 cm⁻¹, absent in the dimethyl variant .
  • NMR : Methyl groups in this compound would resonate near δ 2.1–2.5 ppm (¹H), similar to the δ 2.45 ppm signal observed in ’s methyl-substituted compound .

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